(6-Bromo-2,3-difluoro-4-(methylthio)phenyl)trimethylsilane (6-Bromo-2,3-difluoro-4-(methylthio)phenyl)trimethylsilane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18782414
InChI: InChI=1S/C10H13BrF2SSi/c1-14-7-5-6(11)10(15(2,3)4)9(13)8(7)12/h5H,1-4H3
SMILES:
Molecular Formula: C10H13BrF2SSi
Molecular Weight: 311.26 g/mol

(6-Bromo-2,3-difluoro-4-(methylthio)phenyl)trimethylsilane

CAS No.:

Cat. No.: VC18782414

Molecular Formula: C10H13BrF2SSi

Molecular Weight: 311.26 g/mol

* For research use only. Not for human or veterinary use.

(6-Bromo-2,3-difluoro-4-(methylthio)phenyl)trimethylsilane -

Specification

Molecular Formula C10H13BrF2SSi
Molecular Weight 311.26 g/mol
IUPAC Name (6-bromo-2,3-difluoro-4-methylsulfanylphenyl)-trimethylsilane
Standard InChI InChI=1S/C10H13BrF2SSi/c1-14-7-5-6(11)10(15(2,3)4)9(13)8(7)12/h5H,1-4H3
Standard InChI Key QIOKFUMBXZTYCI-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)C1=C(C=C(C(=C1F)F)SC)Br

Introduction

Structural and Molecular Characteristics

Chemical Identity and Molecular Composition

(6-Bromo-2,3-difluoro-4-(methylthio)phenyl)trimethylsilane is a halogenated aromatic compound with the molecular formula C₁₀H₁₃BrF₂SSi and a molecular weight of 311.26 g/mol . Its IUPAC name reflects the substitution pattern on the benzene ring: a bromine atom at position 6, fluorine atoms at positions 2 and 3, a methylthio group at position 4, and a trimethylsilyl group attached to the aromatic core. The Smiles notation CSc1cc(Br)c(Si(C)C)c(F)c1F provides a precise representation of its connectivity .

PropertyValueSource
CAS Number2734772-92-8
Molecular FormulaC₁₀H₁₃BrF₂SSi
Molecular Weight311.26 g/mol
Purity (Industrial)≥97%
Smiles NotationCSc1cc(Br)c(Si(C)C)c(F)c1F

Electronic and Steric Effects

The trimethylsilyl group at the para position relative to the methylthio substituent introduces significant steric bulk, which influences the compound’s reactivity in cross-coupling reactions . The electron-withdrawing effects of the bromine and fluorine atoms modulate the aromatic ring’s electron density, enhancing its suitability for electrophilic substitution or metal-catalyzed transformations. The methylthio group (-SMe) acts as a moderate directing group, potentially facilitating regioselective functionalization .

Synthesis and Industrial Production

Optimization Strategies

Patent CN104098449B highlights the role of 1,2-ethylene dichloride and glacial acetic acid in enhancing bromination selectivity for structurally similar compounds . These solvents stabilize intermediates and mitigate polybromination, achieving yields exceeding 98% in optimized setups. Such methodologies may extrapolate to (6-Bromo-2,3-difluoro-4-(methylthio)phenyl)trimethylsilane, given its analogous substitution pattern .

Physicochemical Properties

Stability and Solubility

The compound’s stability is likely enhanced by the trimethylsilyl group, which shields reactive sites from hydrolysis. Limited solubility in polar solvents (e.g., water) is anticipated due to its hydrophobic silane and thioether moieties, though it may dissolve in chlorinated solvents like dichloromethane or toluene .

Thermal Characteristics

While explicit data on melting/boiling points are unavailable, the presence of heavy atoms (Br, Si) suggests elevated thermal stability compared to non-halogenated analogs. Differential scanning calorimetry (DSC) studies of related silanes indicate decomposition temperatures above 200°C, a trait likely shared by this compound .

Applications in Pharmaceutical Chemistry

Role as an API Intermediate

(6-Bromo-2,3-difluoro-4-(methylthio)phenyl)trimethylsilane is a key intermediate in synthesizing active pharmaceutical ingredients (APIs), particularly those targeting kinase inhibition or antiviral activity . Its bromine and fluorine atoms serve as handles for further functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling rapid diversification of drug candidates.

Case Study: Anticancer Agents

In preclinical studies, analogous trimethylsilyl-containing compounds demonstrate enhanced blood-brain barrier penetration, a critical feature for central nervous system (CNS)-targeted therapies . The methylthio group’s lipophilicity may further improve bioavailability, though in vivo metabolic stability requires validation.

Recent Research Developments

Advances in Purification

MolCore BioPharmatech reports leveraging chromatography-free crystallization techniques to isolate the compound at >97% purity, significantly reducing production costs . This aligns with industry trends favoring green chemistry principles by minimizing solvent waste.

Catalytic Innovations

Preliminary studies suggest that palladium nanoparticles immobilized on mesoporous silica enhance coupling efficiency when using this silane as a substrate, achieving turnover numbers (TON) exceeding 10⁵ in model reactions .

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